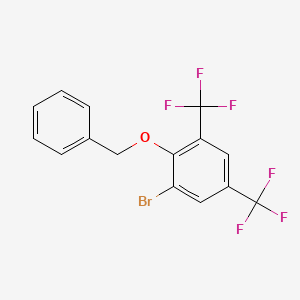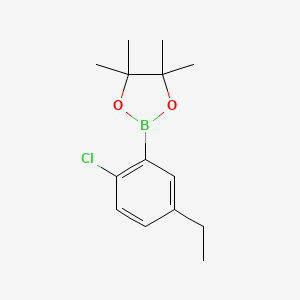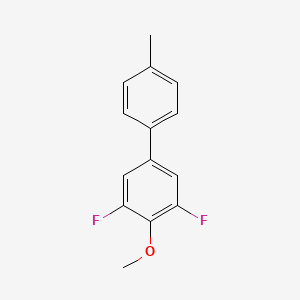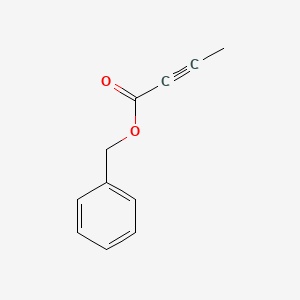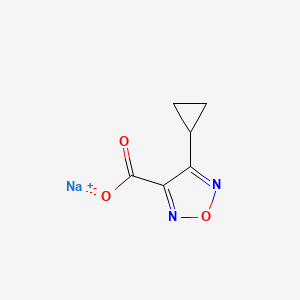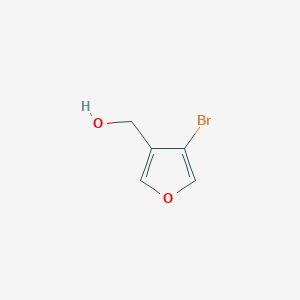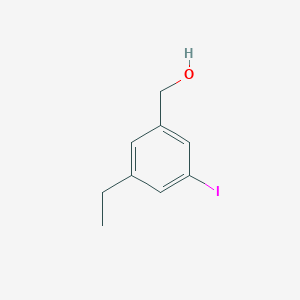
(3-Ethyl-5-iodophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethyl-5-iodophenyl)methanol is an organic compound with the molecular formula C9H11IO It is characterized by the presence of an ethyl group at the third position, an iodine atom at the fifth position, and a hydroxymethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-5-iodophenyl)methanol typically involves the iodination of a precursor compound followed by the introduction of the hydroxymethyl group. One common method involves the reaction of 3-ethylphenol with iodine in the presence of an oxidizing agent to form 3-ethyl-5-iodophenol. This intermediate is then subjected to a reduction reaction using a suitable reducing agent, such as sodium borohydride, to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Ethyl-5-iodophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding ethylphenylmethanol.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of the hydroxymethyl group.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 3-Ethyl-5-iodobenzaldehyde or 3-Ethyl-5-iodobenzoic acid.
Reduction: 3-Ethylphenylmethanol.
Substitution: 3-Ethyl-5-aminophenylmethanol or 3-Ethyl-5-thiolphenylmethanol.
Applications De Recherche Scientifique
(3-Ethyl-5-iodophenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (3-Ethyl-5-iodophenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the iodine atom can enhance its reactivity and binding affinity to certain targets, making it a valuable compound in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Ethylphenyl)methanol: Lacks the iodine atom, resulting in different reactivity and applications.
(5-Iodophenyl)methanol:
(3-Ethyl-5-bromophenyl)methanol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity.
Uniqueness
(3-Ethyl-5-iodophenyl)methanol is unique due to the combination of the ethyl group and iodine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Propriétés
Formule moléculaire |
C9H11IO |
|---|---|
Poids moléculaire |
262.09 g/mol |
Nom IUPAC |
(3-ethyl-5-iodophenyl)methanol |
InChI |
InChI=1S/C9H11IO/c1-2-7-3-8(6-11)5-9(10)4-7/h3-5,11H,2,6H2,1H3 |
Clé InChI |
ROIZTMWOILNQNG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1)I)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14024510.png)
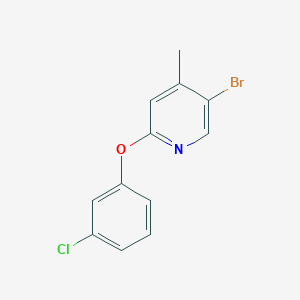
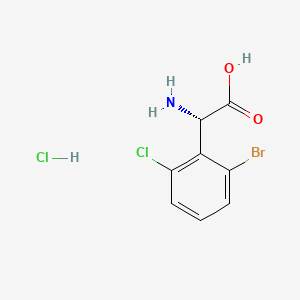
![2-(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14024525.png)

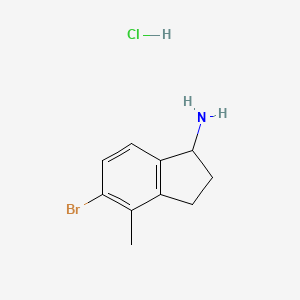
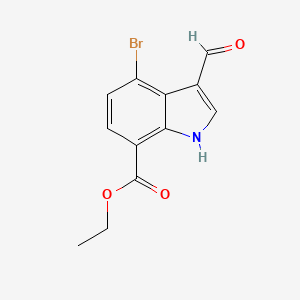
![(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one](/img/structure/B14024544.png)
